molecular formula C16H11ClF3N5O2 B1406603 1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea CAS No. 1311279-56-7

1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea

Cat. No. B1406603
CAS RN: 1311279-56-7
M. Wt: 397.74 g/mol
InChI Key: PJMSOOMOKXCHLI-UHFFFAOYSA-N
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Description

1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea is a useful research compound. Its molecular formula is C16H11ClF3N5O2 and its molecular weight is 397.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with 1,2,4-oxadiazole and trifluoromethylpyridine moieties have shown potential as anticancer agents. These compounds, including derivatives of the specified chemical structure, have been investigated for their antiproliferative activity against various cancer cell lines. For instance, certain derivatives demonstrated significant antiproliferative effects on cancer cell lines such as A549, HCT-116, and PC-3, highlighting their potential as anticancer agents (Jian Feng et al., 2020). Additionally, the design and structural characterization of novel oxadiazole and trifluoromethylpyridine derivatives have been described, with some showing good potency against cancer cell lines (Catalin V. Maftei et al., 2016).

Photoluminescence and Electroluminescence

1,3,4-Oxadiazole derivatives have been used in the synthesis of new luminescent materials. For example, research on rhenium(I) complexes containing 1,3,4-oxadiazole demonstrated their luminescent properties, which could be applied in photophysical studies and electroluminescent devices (Yan Wang et al., 2007). Another study reported improved photophysical properties from electrospinning composite fibers doped with a Re(I) complex, highlighting the potential for advanced material applications (Xinran Nie et al., 2015).

Nonlinear Optical Properties

The compound and its related derivatives have also been studied for their nonlinear optical (NLO) properties. A computational study on a chalcone derivative revealed significant electro-optic properties, suggesting potential applications in optoelectronic device fabrication (M. Shkir et al., 2018). Another study focused on the synthesis, crystal growth, and characterization of a novel organic NLO single crystal, demonstrating high second harmonic generation efficiency and potential for NLO device applications (Anthoni Praveen Menezes et al., 2014).

Molecular Docking and Antimicrobial Activity

Furthermore, novel pyridine bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives have been synthesized, showing promising anticancer and antimicrobial activities. These studies include molecular docking to understand the interaction with biological targets and assess their potential as therapeutic agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5O2/c17-10-2-4-11(5-3-10)23-15(26)22-8-13-24-14(25-27-13)12-6-1-9(7-21-12)16(18,19)20/h1-7H,8H2,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMSOOMOKXCHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=NC(=NO2)C3=NC=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea
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1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea
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1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea
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1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea
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1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea
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1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea

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